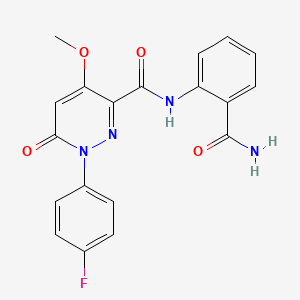

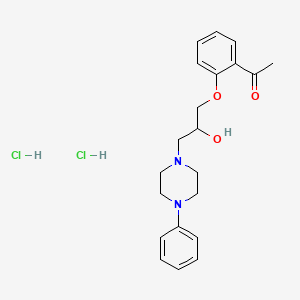

![molecular formula C14H12F9NO2S B2495922 3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 2058814-11-0](/img/structure/B2495922.png)

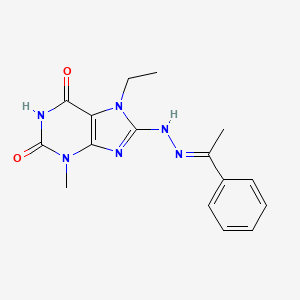

3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine involves key steps such as Claisen-Schmidt condensation and N-sulfonylation, producing compounds with significant anti-inflammatory activities due to their structural characteristics (Li, Bai, Zhang, & Hou, 2018). Another synthesis approach involves the combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, showcasing a potent method for activating thioglycosides (Crich & Smith, 2001).

Molecular Structure Analysis

The molecular structure of related compounds reveals a significant E stereochemistry of olefinic double bonds, with molecules connected by hydrogen bonds forming dimensional chains or sheets, which is essential for their anti-inflammatory activity (Li, Bai, Zhang, & Hou, 2018). Detailed structure analysis through X-ray diffraction studies has confirmed the chair conformation of the piperidine ring and distorted tetrahedral geometry around sulfur atoms in similar compounds (Karthik et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving 3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine derivatives can be characterized by their ability to undergo transformations such as aldol condensation and reactions with alkynyltrimethylsilanes, leading to various potential applications (Zhdankin et al., 1996).

Physical Properties Analysis

The physical properties of related compounds, such as their crystal structures, have been extensively studied, showing that the piperidine ring adopts a chair conformation and highlighting the importance of molecular geometry in determining their properties and reactivities (Benakaprasad et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthetic Methods and Chemical Structures

A study detailed the synthesis and crystal structures of four N-benzenesulfonyl 3,5-bis(arylidene)-4-piperidone (BAP) derivatives, highlighting their potential anti-inflammatory activities due to their structural characteristics. These compounds were characterized using NMR, FT-IR, and HRMS, demonstrating the influence of N-benzenesulfonyl substituents on the configuration and potential biological activities of BAP derivatives (Li et al., 2018).

Applications in Biological Research

Anti-Inflammatory Activity

The aforementioned study by Li et al. also revealed that these derivatives significantly inhibit LPS-induced interleukin (IL-6) and tumor necrosis factor (TNF-α) secretion, suggesting potential anti-inflammatory applications. Compounds with strong electron-withdrawing substituents exhibited more potent inhibitory effects, offering insights into the design of anti-inflammatory agents (Li et al., 2018).

Antioxidant and Enzyme Inhibition

Research on benzenesulfonamides incorporating 1,3,5-triazine motifs showed moderate antioxidant activity and inhibited acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's, suggesting these compounds could have therapeutic applications in managing such conditions (Lolak et al., 2020).

Cytotoxicity and Anticancer Activity

A cluster of 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones was identified to display potent cytotoxicity with selective lethality towards various neoplasms over normal cells. This indicates potential applications in cancer treatment, where selective targeting of cancer cells is crucial (Das et al., 2011).

Chemical Engineering and Material Science

Solvent Properties of Piperidinium Ionic Liquids

Studies on piperidinium ionic liquids, including those with trifluoromethyl groups, explored their solvent properties and polarity. These ionic liquids' characteristics, such as hydrogen-bond acidity and basicity, are essential for various applications in chemical engineering and synthesis (Lee, 2011).

Polymer Synthesis and Properties

Research into aromatic poly(pyridinium salt)s, including those with triflate groups, has led to the development of organo-soluble, rigid-rod poly(pyridinium triflate)s. These materials exhibit high thermal and thermooxidative stability, making them suitable for creating tough thin films with potential applications in material science (Huang et al., 2000).

Eigenschaften

IUPAC Name |

3,5-bis(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F9NO2S/c15-12(16,17)8-2-1-3-11(5-8)27(25,26)24-6-9(13(18,19)20)4-10(7-24)14(21,22)23/h1-3,5,9-10H,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYVDXLQZVWIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

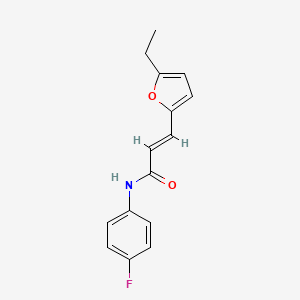

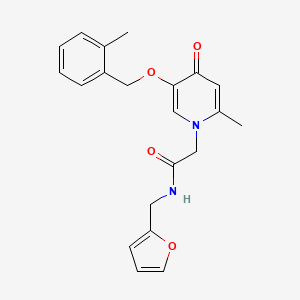

![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2495845.png)

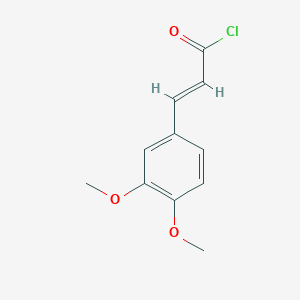

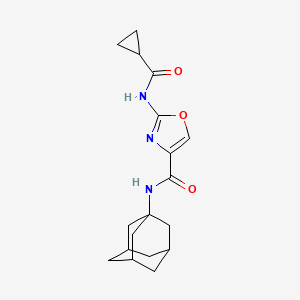

![N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2495854.png)

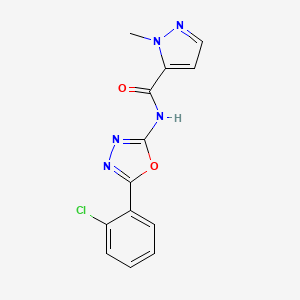

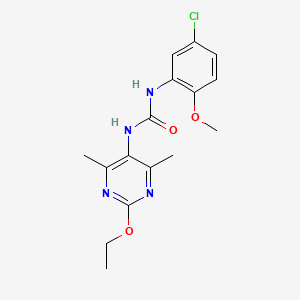

![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)

![N-benzyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2495862.png)